N-benzyl-3-methylbenzamide
Description
Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research
The benzamide moiety is a cornerstone in the development of pharmacologically active compounds. rsc.org Its structural framework is present in a wide array of approved and investigational drugs, demonstrating diverse mechanisms of action. rsc.org Researchers have successfully developed benzamide derivatives as potent agents for various therapeutic targets. These include applications as antitumor and antimicrobial agents, showcasing the scaffold's versatility. nanobioletters.com
Further extending their utility, benzamide derivatives have been engineered as selective ligands for critical biological targets like the sigma-1 protein, which is implicated in neurological disorders. nih.gov In the field of oncology, they have been investigated as inhibitors of butyrylcholinesterase for potential use in treating advanced Alzheimer's disease. nih.gov The benzamide structure is also integral to advanced therapeutic modalities like Proteolysis-targeting chimeras (PROTACs), where they function as binders to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, to induce targeted protein degradation. acs.org The wide-ranging applications of these derivatives make the late-stage modification of their structures a vibrant and important area of chemical research. rsc.org
Foundational Role of Amide Bond Formation in Synthetic Organic Chemistry
The amide bond is arguably one of the most important functional groups in organic chemistry and biochemistry. rsc.orgrsc.org Its prevalence is notable in a vast number of pharmaceuticals, natural products, polymers, and other biologically active compounds. luxembourg-bio.comsioc-journal.cn The synthesis of this bond, typically through the reaction of a carboxylic acid and an amine, is a fundamental transformation. luxembourg-bio.com However, the direct reaction is often inefficient, necessitating the "activation" of the carboxylic acid component to facilitate the coupling. rsc.org
This need has led to the development of a multitude of coupling reagents designed to mediate amide bond formation under mild conditions. rsc.orgluxembourg-bio.com Despite the ubiquity of these methods, the field is continually evolving. A significant focus of contemporary research is the development of greener and more atom-economical catalytic methods for amide synthesis. sioc-journal.cn These newer protocols aim to minimize waste and reduce the reliance on stoichiometric activating agents, which is a key challenge in large-scale chemical production. rsc.org The functionalization of pre-existing amides using techniques like visible-light photocatalysis is also an expanding frontier, offering novel ways to create complex molecules.
Positioning of N-Benzyl-3-methylbenzamide within the Landscape of Benzamide Research
This compound is a specific derivative that exemplifies the classic benzamide structure. Its chemical and physical properties are well-documented.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₅H₁₅NO | nih.gov |
| Molecular Weight | 225.28 g/mol | nih.gov |
| SMILES | CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2 | nih.gov |
| InChIKey | KNQRVGSKGZJGQV-UHFFFAOYSA-N | nih.gov |
The synthesis of this compound has been reported in the chemical literature, primarily as an example within broader studies on the development of new amidation methodologies. These findings provide detailed characterization of the compound.
| Study Focus | Key Findings | Reference |
|---|---|---|
| Amide Synthesis via Ritter Reaction | Synthesized from the reaction of 3-methylbenzonitrile (B1361078) and benzyl (B1604629) chloride using Zn(ClO₄)₂·6H₂O as a catalyst. The product was obtained as a white powder with a melting point of 98–99 °C. Characterization was confirmed with ¹H and ¹³C NMR spectroscopy. | researchgate.net |
| Iridium-Catalyzed C-H Borylation | The compound was synthesized as a substrate for a C-H activation study. The synthesis was achieved with a reported 91% yield and characterized by ¹H NMR. | uva.nl |
While specific biological activity studies focusing exclusively on this compound are not widely published, its structural components are present in many researched compounds. The N-benzyl benzamide scaffold, for instance, is the core of a series of potent and selective butyrylcholinesterase (BChE) inhibitors developed for potential Alzheimer's disease treatment. nih.gov This highlights the value of the N-benzyl benzamide framework in medicinal chemistry. The compound itself serves as a well-characterized example of a secondary benzamide, making it a useful substrate or reference compound in the ongoing development of synthetic methodologies. uva.nl
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-benzyl-3-methylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-5-9-14(10-12)15(17)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
KNQRVGSKGZJGQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 3 Methylbenzamide and Analogous Benzamides
Direct Amidation Strategies for N-Benzyl-3-methylbenzamide Synthesis
Direct amidation strategies represent the most common and varied approaches for synthesizing this compound. These methods involve the direct coupling of a carboxylic acid derivative with an amine. The efficiency and substrate scope of these reactions are highly dependent on the chosen activation method for the carboxylic acid component.
Acid Chloride Route Applications
The reaction between an acid chloride and an amine is a fundamental and effective method for forming amide bonds. In this approach, the carboxylic acid (3-methylbenzoic acid) is first converted to its more reactive acid chloride derivative, 3-methylbenzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with benzylamine (B48309) to yield this compound.
This method is often characterized by high yields and rapid reaction times. However, it requires the handling of corrosive acid chlorides and generates stoichiometric amounts of hydrogen chloride (HCl) as a byproduct, which must be neutralized by adding a base or using an excess of the amine reactant. walisongo.ac.idgoogle.com For instance, in the synthesis of analogous benzamides, two equivalents of the amine are sometimes used, with one equivalent acting as an HCl scavenger. walisongo.ac.id The general applicability of this route is well-established, though functional group compatibility can be a concern. walisongo.ac.id
A study comparing different amide synthesis methods for N-benzyl-3-phenylpropanamide, a structurally similar compound, highlighted the acid chloride route as one of the primary approaches, underscoring its relevance in synthetic organic chemistry. walisongo.ac.id
Carboxylic Acid-Amine Coupling Approaches
To circumvent the often harsh conditions of the acid chloride route, direct coupling of a carboxylic acid with an amine using a mediating reagent has become a cornerstone of modern amide synthesis. These methods are generally milder and offer greater functional group tolerance.
A vast array of coupling reagents, originally developed for peptide synthesis, have been successfully applied to the synthesis of benzamides. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.com
More advanced uronium and phosphonium (B103445) salt-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and PyBOP are known for their high efficiency, fast reaction rates, and low rates of epimerization. peptide.comclockss.org HATU, for example, is recognized for reacting faster and with less epimerization compared to HBTU. peptide.com Other reagents like COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] have been effectively used for the synthesis of N,N-diethyl-3-methylbenzamide (DEET), an analog of this compound, from 3-methylbenzoic acid. researchgate.net The use of water-soluble EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is also common as it simplifies product purification. peptide.com Phosphorus oxychloride (POCl₃) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) also serves as an efficient coupling system for generating amides under mild conditions. rsc.org
Table 1: Common Peptide Coupling Reagents and Their Characteristics
| Reagent | Full Name | Class | Key Features |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Forms insoluble dicyclohexylurea byproduct. peptide.com |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Carbodiimide | Water-soluble byproduct simplifies workup. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Efficient, fast reactions; often used with HOBt. peptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive and less racemization than HBTU. peptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly effective for coupling various amino acids. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Used for DEET synthesis; byproducts are water-soluble. researchgate.net |
Boric acid (H₃BO₃) has emerged as an inexpensive, environmentally benign, and effective catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org The reaction is typically performed at elevated temperatures in a solvent like toluene (B28343), with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion. walisongo.ac.id Boric acid's catalytic activity is attributed to its ability to form an ester or complex with the carboxylic acid's hydroxyl group, thereby activating it for amidation. orgsyn.org
This methodology has proven versatile, successfully applied to the synthesis of various medicinally useful carboxamides, including active pharmaceutical ingredients. orgsyn.org A comparative study of amide bond formation confirmed that boric acid-catalyzed condensation is a viable green chemistry approach. walisongo.ac.id The catalyst loading is typically between 5-25 mol%, with lower amounts being sufficient for more nucleophilic amines. sciencemadness.org Research has also explored other boron-based catalysts, such as borane-pyridine, which can effectively catalyze direct amidation for a wide range of substrates. researchgate.net
Amidation can also be achieved using systems based on phosphines, most commonly triphenylphosphine (B44618) (PPh₃), in combination with a halogen source. These methods proceed via the in-situ formation of reactive phosphonium salt intermediates. nih.gov
One such protocol involves the use of PPh₃ and N-chlorophthalimide. This system generates chloro- and imido-phosphonium salts in situ, which then activate the carboxylic acid to form an (acyloxy)phosphonium salt intermediate. This activated species readily reacts with an amine to produce the desired amide. nih.gov This specific method was successfully used to synthesize N-benzyl-N-methylbenzamide, a close analog of the target compound, in 65% yield. Other related systems, such as PPh₃ combined with iodine (I₂) or N-bromosuccinimide (NBS), also facilitate amide bond formation through similar activated intermediates. nih.gov
Table 2: Yields of Benzamides using PPh₃/N-chlorophthalimide System
| Carboxylic Acid | Amine | Product | Yield (%) |
|---|---|---|---|
| Benzoic Acid | Benzylamine | N-Benzylbenzamide | 83% |
| Benzoic Acid | N-Benzylmethylamine | N-Benzyl-N-methylbenzamide | 65% |
| 4-Methoxybenzoic Acid | Benzylamine | N-Benzyl-4-methoxybenzamide | 87% nih.gov |
| 4-Nitrobenzoic Acid | N-Benzylmethylamine | N-Benzyl-4-nitro-N-methylbenzamide | 73% nih.gov |
Data sourced from a study on amidation through in situ generation of phosphonium salts. nih.gov
Boric Acid Catalyzed Condensation Techniques
Nitrile Hydrolysis and Related Pathways
While the direct hydrolysis of a nitrile (R-C≡N) typically yields a primary amide (R-CONH₂) or a carboxylic acid under acidic or basic conditions, related pathways can be employed to synthesize N-substituted amides like this compound. oatext.com The conversion of nitriles to amides is considered an atom-efficient method. oatext.com
One such pathway is the Ritter reaction, where a nitrile reacts with an alcohol or alkene in the presence of a strong acid. A modified, zeolite-catalyzed version has been used to synthesize N-benzylbenzamide from benzonitrile (B105546) and benzyl (B1604629) alcohol in high yield. Another related strategy involves the Lewis acid-catalyzed reaction of a nitrile with a haloalkane. For instance, this compound has been synthesized from 3-methylbenzonitrile (B1361078) and benzyl chloride using zinc perchlorate (B79767) (Zn(ClO₄)₂·6H₂O) as a catalyst, affording the product in good yield. researchgate.net
The traditional hydrolysis of nitriles to primary amides can be achieved with various reagents, including sodium hydroxide (B78521) or manganese dioxide, under controlled conditions to prevent further hydrolysis to the carboxylic acid. oatext.comgoogle.comcommonorganicchemistry.com
Catalytic Approaches in this compound Synthesis
Catalysis is central to the modern synthesis of benzamides, offering pathways that are more efficient and generate less waste than stoichiometric methods. Both transition metal and Lewis acid catalysts have proven effective.
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly nickel, have emerged as powerful catalysts for forming C-N bonds. A notable strategy is the nickel-catalyzed denitrogenative cross-electrophile coupling. This method utilizes 1,2,3-benzotriazin-4(3H)-ones and aryl bromides to produce a range of ortho-arylated benzamide (B126) derivatives. exlibrisgroup.com The reaction proceeds with zinc as a reductant and demonstrates good tolerance for various functional groups, achieving yields between 42% and 93%. exlibrisgroup.com This denitrogenative process, involving the ring opening of benzotriazinones, provides a versatile route to substituted benzamides. exlibrisgroup.com
Another approach involves the manganese-assisted, nickel-catalyzed denitrogenative cross-electrophile coupling of benzotriazinones with unactivated alkyl halides (chlorides, bromides, and iodides). acs.orgacs.org This reaction yields ortho-alkylated secondary benzamides under mild conditions. acs.orgacs.org The scope of this method is broad, with good tolerance for steric hindrance and common functional groups. acs.org An efficient protocol for this reaction involves using alkyl tosylates and mesylates with a nickel/iodide co-catalyst system, which converts sulfonates to more reactive iodides in situ. mdpi.com
Furthermore, ruthenium catalysts, such as RuCl₂(PPh₃)₂, are effective for the N-alkylation of amides with alcohols. For instance, benzamide reacts with benzyl alcohol in the presence of this catalyst to produce N-benzylbenzamide with high selectivity. oup.com
A copper-based metal-organic framework (MOF), Cu₂(BDC)₂DABCO, has also been employed as a recyclable heterogeneous catalyst for the oxidative amidation of aldehydes with primary amines to form amides like N-benzylbenzamide. nih.gov
Lewis Acid Catalysis
Lewis acids are instrumental in activating substrates for amide synthesis. Zinc salts such as zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O), zinc triflate (Zn(OTf)₂), and zinc chloride (ZnCl₂) are effective catalysts. karger.comescholarship.org For example, ZnCl₂ has been used in the three-component synthesis of dihydropyrimidinone derivatives from acetylenedicarboxylic acid esters, aldehydes, and amines, showcasing its role in facilitating complex bond formations. karger.com While specific data on the use of these zinc salts for this compound is not detailed in the provided context, their established utility in related C-N bond-forming reactions suggests their potential applicability. Iron(II) salts, acting as Lewis acids, have also been used to catalyze the ring opening of meso-oxiranes with amines, a reaction that forms β-amino alcohols, which are structurally related to the precursors of some amides. sci-hub.se
N-Alkylation Strategies for Benzamide Frameworks
N-alkylation is a fundamental transformation for modifying benzamide structures. nih.gov The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a prominent green chemistry approach. researchgate.netrsc.org This strategy involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. The subsequent reduction of the imine by the borrowed hydrogen regenerates the catalyst and yields the N-alkylated amide, with water as the only byproduct. researchgate.net Palladium(II) pincer complexes have been shown to be effective catalysts for the N-alkylation of benzamides with alcohols using this method. researchgate.net
Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ combined with ligands like DPEphos, can catalyze the N-alkylation of amides with alcohols under microwave conditions, although this often requires high temperatures. rsc.org Similarly, cobalt nanoparticles supported on carbon have demonstrated high efficiency for the N-alkylation of benzamides with alcohols. researchgate.net
Visible-light-induced photoredox catalysis offers another mild and green pathway for C–N bond formation. nih.gov Using eosin (B541160) Y as an organo-photoredox catalyst, benzamides can be coupled with benzyl alcohols to produce N-monoalkylated products in high yields. nih.gov
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield and efficiency in the synthesis of this compound. Key factors include the choice of solvent and the precise control of reagent and catalyst stoichiometry.
Influence of Solvent Systems on Reaction Efficiency
The solvent plays a critical role in chemical reactions, influencing reactant solubility, reaction rates, and even product selectivity. weebly.comarxiv.org In the synthesis of N-benzylbenzamide via the Ritter reaction using H-beta zeolite as a catalyst, toluene was found to be a superior solvent to a solvent-free system. The reaction of benzyl alcohol and benzonitrile at 120°C yielded 91% of N-benzylbenzamide in toluene, compared to 87% without a solvent.
The polarity of the solvent can significantly affect reaction kinetics. arxiv.orgmdpi.com For instance, in certain olefin oxidation reactions, polar aprotic solvents like acetonitrile (B52724) were found to slow down the reaction rate compared to nonpolar aprotic solvents like toluene, though product selectivity was not always affected. mdpi.com For Menshutkin reactions, polar solvents generally show a stronger catalytic effect in reducing the reaction barrier height compared to apolar solvents. arxiv.org
Stoichiometric Control of Catalysts and Reagents
The precise control over the amounts of catalysts and reagents is fundamental to optimizing a reaction. In the H-beta zeolite-catalyzed synthesis of N-benzylbenzamide, the optimal molar ratio of benzyl alcohol to benzonitrile was found to be 1:1.1, which provided a 91% isolated yield. Varying the catalyst amount also had an effect, with 50 mg of H-beta zeolite being the optimal quantity in this specific study.
In a nickel-catalyzed synthesis of secondary amides, catalyst loading was a key parameter. The yield of the desired product was significantly impacted by the amount of the nickel catalyst and the supporting ligand used. researchgate.net Similarly, in a copper-MOF catalyzed synthesis of N-benzylbenzamide, increasing the catalyst loading from 1 mol% to the optimal amount significantly improved the yield. nih.gov
The following table summarizes the optimization of reaction conditions for the synthesis of N-benzylbenzamide from benzyl alcohol and benzonitrile using an H-beta zeolite catalyst.
| Entry | Benzyl Alcohol (mmol) | Benzonitrile (mmol) | Catalyst (mg) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | 1 | 1.1 | 50 | Toluene | 120 | 6 | 91 |
| 2 | 1 | 1.1 | 30 | Toluene | 120 | 6 | - |
| 3 | 1 | 1.1 | 70 | Toluene | 120 | 6 | - |
| 4 | 1 | 1.0 | 50 | Toluene | 120 | 10 | - |
| 5 | 1 | 1.2 | 50 | Toluene | 120 | 10 | - |
| 6 | 1 | 1.1 | 50 | Toluene | 100 | 6 | - |
| 7 | 1 | 1.1 | 50 | Toluene | 80 | 6 | - |
| 8 | 1 | 1.1 | 50 | - | 120 | 6 | 87 |
Data derived from a study on H-beta zeolite catalyzed synthesis. The table highlights key parameters influencing the reaction's success.
Regulating Reaction Temperature and Pressure Parameters
The synthesis of this compound and its analogs is significantly influenced by reaction temperature and pressure. These parameters are crucial in determining reaction rates, product yields, and in some cases, the selectivity of the reaction.
In the synthesis of this compound via direct amidation using a solid-supported phenylboronic acid catalyst, a rapid screening of reaction parameters, including temperature and pressure, was performed to optimize the reaction conditions. rsc.org Similarly, for the synthesis of N,N'-alkylidene bisamides, temperature is a key variable that can be optimized to achieve high yields. sharif.edu For instance, in the synthesis of propargylamines catalyzed by copper nanoparticles, increasing the reaction temperature from room temperature to 100 °C significantly increased the product yield from 0% to 85%. acs.org
Microwave-assisted synthesis, a green chemistry approach, often utilizes elevated temperatures and pressures to accelerate reaction times and improve yields in the preparation of benzamide derivatives. researchgate.net In contrast, some modern synthetic protocols aim for milder conditions. For example, a method for the synthesis of 4-(arylaminomethyl)benzamide derivatives proceeds at room temperature. nih.gov The development of tandem catalytic processes for converting nitriles to N-methylated amides also involves careful temperature control, with reactions sometimes requiring elevated temperatures to proceed efficiently. researchgate.net
The following table summarizes the impact of temperature on the yield of a catalyzed reaction for the synthesis of a propargylamine, a compound class related to benzamides.
Interactive Data Table: Effect of Temperature on Product Yield
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Room Temperature | 540 | 0 |
| 2 | 80 | 40 | 55 |
| 3 | 100 | 40 | 85 |
| 4 | 100 | 50 | 85 |
Data adapted from a study on the synthesis of propargylamines. acs.org
Impact of Reagent Addition Sequence on Product Formation
The sequence in which reagents are added can have a profound effect on the formation of this compound and related benzamides. This is particularly critical in multi-step, one-pot syntheses and in reactions involving highly reactive intermediates.
In the synthesis of 4-(arylaminomethyl)benzamide derivatives, a specific sequence of addition is followed. For instance, 4-(chloromethyl)benzoyl chloride in dry chloroform (B151607) is added dropwise to a cooled solution of an aniline (B41778) derivative and triethylamine. nih.gov This controlled addition is likely to prevent side reactions and ensure the formation of the desired intermediate.
Similarly, in peptide synthesis, which involves amide bond formation, the order of addition of the carboxylic acid, amine (or their activated derivatives), and coupling reagents is meticulously controlled to prevent side reactions like racemization and to ensure high yields. sci-hub.st For the synthesis of N,N-diethyl-3-methylbenzamide (DEET) using the coupling reagent COMU, the one-pot procedure involves the sequential addition of reagents, where the visual color change indicates the progress of the reaction. researchgate.net
The synthesis of sterically hindered amides using Grignard reagents and isocyanates also relies on a specific addition sequence to achieve high yields. ethz.ch In the synthesis of oxindoles from N-arylacrylamides, the reaction is initiated by the generation of a radical species, followed by a tandem sequence of addition and cyclization, highlighting the importance of the initial steps in determining the final product. beilstein-journals.org
Green Chemistry Principles in Benzamide Synthesis and Process Development
The application of green chemistry principles to the synthesis of benzamides, including this compound, is a growing area of focus aimed at developing more sustainable and environmentally friendly chemical processes. researchgate.netnih.gov This involves considering factors such as the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. researchgate.netresearchgate.net
Several green chemistry metrics are employed to evaluate and compare the environmental performance of different synthetic routes. walisongo.ac.id These metrics provide a quantitative assessment of how "green" a process is, encouraging the adoption of more sustainable practices in both academic and industrial settings. walisongo.ac.id
Evaluation of Atom Economy and Reaction Mass Efficiency
Atom Economy (AE) and Reaction Mass Efficiency (RME) are fundamental green chemistry metrics used to assess the efficiency of a chemical transformation. buecher.deresearchgate.net
Atom Economy (AE) , developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. buecher.de It is calculated as the ratio of the molecular weight of the target molecule to the sum of the molecular weights of all substances produced in the stoichiometric equation. beilstein-journals.org Addition reactions, such as cycloadditions, are considered highly atom-economical as they, in principle, have a 100% atom economy. nih.gov Substitution and elimination reactions, by their nature, will always have an atom economy of less than 100%. nih.gov
Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by taking into account the reaction yield and the stoichiometry of the reactants. walisongo.ac.idresearchgate.net It is defined as the percentage of the actual mass of the product relative to the total mass of all reactants used. researchgate.net Unlike atom economy, RME accounts for the isolated yield and any excess reactants used, but it does not factor in solvents or other auxiliary materials. walisongo.ac.id
In a study comparing different amide-forming reactions, the boric acid route for the synthesis of an amide from hydrocinnamic acid and benzylamine was found to have a high RME, close to its theoretical atom economy, due to the high yield achieved. walisongo.ac.id In contrast, the oxalyl chloride route had a significantly lower RME relative to its atom economy because of a lower product yield. walisongo.ac.id
Assessment of Process Mass Intensity and EcoScale Metrics
To gain a more comprehensive understanding of the environmental impact of a chemical process, metrics that consider all materials used, including solvents and workup chemicals, are essential. Process Mass Intensity (PMI) and the EcoScale are two such metrics. walisongo.ac.id
Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, reagents, workup chemicals) used in a process to the mass of the final product. nih.govdocsity.com The ideal PMI is 1, indicating that no waste is generated. walisongo.ac.id PMI is considered a highly comprehensive mass metric because it accounts for all materials involved in a reaction, from setup to purification. walisongo.ac.id In a comparative study of amide synthesis, the boric acid route was identified as the greenest based on its low PMI value. walisongo.ac.id
EcoScale is a semi-quantitative tool that evaluates the quality of a chemical preparation by assigning penalty points based on six parameters: yield, cost of reagents, safety, technical setup, temperature/time, and workup/purification. beilstein-journals.org A score is calculated by subtracting the total penalty points from 100. beilstein-journals.org The EcoScale provides a rapid evaluation of a process, favoring high-yielding, low-cost, and safe procedures with simple workups. nih.govdocsity.com For example, in comparing two different preparations of benzamide, the EcoScale analysis clearly identified the superior method based on its higher score. beilstein-journals.org
The following table illustrates a hypothetical EcoScale calculation for a benzamide synthesis.
Interactive Data Table: Example of EcoScale Calculation
| Parameter | Penalty Points |
| Yield (<80%) | 10 |
| Reagent Cost (Expensive) | 5 |
| Safety (Toxic Reagent) | 10 |
| Technical Setup (Specialized Equipment) | 3 |
| Reaction Conditions (High Temperature) | 3 |
| Workup and Purification (Chromatography) | 5 |
| Total Penalty Points | 36 |
| EcoScale Value (100 - 36) | 64 (Acceptable) |
This is a hypothetical example to illustrate the EcoScale calculation.
Strategies for Catalyst Reproducibility and Recyclability
One approach involves immobilizing a catalyst on a solid support. For instance, a solid-supported phenylboronic acid catalyst has been used for the direct amidation of carboxylic acids. rsc.org Similarly, a Lewis acidic ionic liquid immobilized on diatomite earth has been developed as a reusable catalyst for benzamide synthesis under ultrasonic irradiation. researchgate.net This catalyst was shown to be recoverable and reusable for multiple reaction cycles. researchgate.net
Another strategy is the use of nanoparticle catalysts. Cobalt nanoparticles supported on carbon have been shown to be effective for the N-alkylation of benzamides with alcohols. rsc.org These catalysts could be conveniently reused for up to five cycles without a significant loss of activity. rsc.org Similarly, copper nanoparticles doped on waste glass tablets have been used as a recyclable catalyst for the synthesis of propargylamines. acs.org The catalyst could be easily recovered by simply removing the glass tablet from the reaction mixture and was reused for five subsequent reactions. acs.org
The development of robust catalysts that can withstand the reaction conditions over multiple cycles is also crucial. A core-shell structured material consisting of a TS-1 zeolite encapsulated in radially fibrous silica (B1680970) has been used as a bifunctional catalyst for the one-pot synthesis of benzamide. nih.gov The reusability of homogeneous catalysts has also been demonstrated in some cases, such as in the methoxymethylation of primary amides using a manganese(I) catalyst. rsc.org
The following table lists the compound names mentioned in this article.
Spectroscopic and Advanced Structural Characterization of N Benzyl 3 Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of N-benzyl-3-methylbenzamide provides detailed information about the electronic environment of the protons in the molecule. In a chloroform-d (B32938) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and 3-methylbenzoyl groups, the methylene (B1212753) protons of the benzyl group, the methyl protons, and the amide proton. uva.nlpku.edu.cn
The aromatic protons typically appear as a complex multiplet in the range of δ 7.10-7.81 ppm. pku.edu.cn Specifically, the protons of the benzyl ring and the 3-methylbenzoyl ring show overlapping signals. uva.nlpku.edu.cn A singlet for one of the aromatic protons of the 3-methylbenzoyl group is observed around δ 7.62 ppm. uva.nl The amide proton (NH) presents as a broad singlet around δ 6.38-6.79 ppm, with its chemical shift being concentration-dependent. uva.nlpku.edu.cn
The methylene protons (CH₂) of the benzyl group appear as a doublet at approximately δ 4.65 ppm with a coupling constant (J) of about 5.4 Hz, due to coupling with the adjacent amide proton. uva.nl The methyl group (CH₃) protons on the benzoyl ring give rise to a sharp singlet at approximately δ 2.34-2.39 ppm. uva.nlpku.edu.cn
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|---|---|---|---|
| 7.81 | d | 5.0 | Aromatic (2H) |
| 7.58 - 7.55 | m | Aromatic (1H) | |
| 7.48 - 7.51 | m | Aromatic (1H) | |
| 7.41 | t | 10.0 | Aromatic (2H) |
| 7.37 - 7.29 | m | Aromatic (7H) | |
| 7.22 - 7.25 | m | Aromatic (1H) | |
| 7.10 - 7.16 | m | Aromatic (3H) | |
| 6.38 - 6.79 | br s | NH | |
| 4.65 | d | 5.4 | CH₂ |
| 2.39 | s | CH₃ |
d = doublet, m = multiplet, t = triplet, br s = broad singlet, s = singlet (Data sourced from multiple studies) uva.nlpku.edu.cn
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbonyl carbon (C=O) of the amide group is typically observed as a singlet at approximately δ 167.5 ppm. pku.edu.cn
The aromatic carbons of both the benzyl and 3-methylbenzoyl rings resonate in the downfield region, generally between δ 125.0 and 138.5 ppm. pku.edu.cn The specific chemical shifts are influenced by the substituents on the rings. The carbon attached to the methyl group in the 3-methylbenzoyl ring appears around δ 138.5 ppm, while the other quaternary carbon of the same ring is found at about δ 134.4 ppm. pku.edu.cn The carbons of the benzyl ring show signals around δ 138.2 ppm (quaternary), and in the range of δ 127.1-128.7 ppm for the CH carbons. pku.edu.cn
The methylene carbon (CH₂) of the benzyl group gives a signal at approximately δ 44.1 ppm. pku.edu.cn The methyl carbon (CH₃) of the 3-methylbenzoyl group is observed at a characteristic upfield position around δ 21.5 ppm. pku.edu.cn
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 167.5 | C=O |
| 138.5 | Aromatic C |
| 138.2 | Aromatic C |
| 134.4 | Aromatic C |
| 131.6 | Aromatic CH |
| 128.7 | Aromatic CH |
| 128.6 | Aromatic CH |
| 128.4 | Aromatic CH |
| 127.1 | Aromatic CH |
| 125.0 | Aromatic CH |
| 44.1 | CH₂ |
| 21.5 | CH₃ |
(Data sourced from a 2022 study) pku.edu.cn
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR spectroscopy is a specialized technique used to probe the nitrogen atom in a molecule. Due to the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N isotope, its detection can be challenging. wikipedia.org For amides, the ¹⁵N chemical shift is sensitive to the electronic environment and can provide insights into phenomena like tautomerization. wikipedia.org While specific ¹⁵N NMR data for this compound is not widely reported in readily available literature, the chemical shifts for amides typically fall within a known range. For secondary amides, the ¹⁵N chemical shift is generally observed in the region of -250 to -270 ppm relative to nitromethane.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. uva.nlpku.edu.cnnih.gov The N-H stretching vibration of the secondary amide group appears as a sharp peak typically in the range of 3340-3217 cm⁻¹. rsc.orgmdpi.com
The C=O stretching vibration of the amide group (Amide I band) is one of the most intense and characteristic bands in the spectrum, appearing around 1627-1651 cm⁻¹. rsc.orgmdpi.com The N-H bending vibration (Amide II band) is observed in the region of 1535-1548 cm⁻¹. mdpi.com
The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups are observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. mdpi.com
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| 3340 - 3217 | N-H Stretch |
| ~3030 | Aromatic C-H Stretch |
| ~2924 | Aliphatic C-H Stretch |
| 1627 - 1651 | C=O Stretch (Amide I) |
| 1535 - 1548 | N-H Bend (Amide II) |
| 1481 | Aromatic C=C Stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not extensively detailed in the searched literature, the expected Raman spectrum would show characteristic bands for the aromatic rings and the amide functionality. mdpi.comnasa.gov Aromatic ring stretching vibrations typically give strong Raman signals. For instance, the C=C stretching modes of the benzene (B151609) rings would be prominent. The symmetric stretching of the aromatic rings is expected to produce a strong band. The C=O stretching of the amide may also be observed, although it is often weaker in Raman than in IR spectra. The methyl C-H symmetric and asymmetric stretching and bending vibrations would also be present.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, the compound is vaporized and separated from other components before entering the mass spectrometer, where it is ionized and fragmented. rsc.org The resulting mass spectrum serves as a molecular fingerprint.
For this compound, electron ionization (EI) is a common method used in GC-MS. The high energy of this process leads to predictable fragmentation of the molecule. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecule's molecular weight (approx. 225). nih.gov The fragmentation pattern is characterized by the cleavage of the amide bond and other key bonds, leading to several stable, charged fragments. The most common fragmentations observed for benzamide-type structures include the formation of benzoyl and benzyl cations. researchgate.netsci-hub.se
Table 1: Predicted Key Fragments in the GC-MS Spectrum of this compound
| Fragment Name | Structure | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₁₅H₁₅NO]⁺ | 225 |
| 3-Methylbenzoyl Cation | [CH₃C₆H₄CO]⁺ | 119 |
| Benzyl Cation / Tropylium Ion | [C₇H₇]⁺ | 91 |
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. This method typically results in the observation of the protonated molecular ion [M+H]⁺ or adducts with other cations, such as sodium [M+Na]⁺. rsc.org ESI-MS is valuable for confirming the molecular weight of this compound with high confidence.
Table 2: Expected Ions in the ESI-MS Spectrum of this compound
| Ion Species | Formula | Expected m/z |
|---|---|---|
| Protonated Molecule | [C₁₅H₁₅NO + H]⁺ | 226.12 |
High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. rsc.org For this compound, the theoretical monoisotopic mass is calculated from the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). nih.gov An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's chemical formula, C₁₅H₁₅NO. rsc.orguva.nl
Table 3: High-Resolution Mass Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₅NO | nih.gov |
| Calculated Monoisotopic Mass | 225.11536 Da | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
X-ray Diffraction Analysis for Solid-State Structure Elucidation
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to construct a three-dimensional model of the electron density, from which the atomic structure is determined. mdpi.com While the specific crystal structure for this compound is not described in the surveyed literature, this analytical method has been successfully applied to closely related derivatives, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and other N-benzyl amides, to confirm their molecular structures. mdpi.comnih.govresearch-nexus.net The analysis of these related structures shows the planarity of the amide group and the relative orientations of the aromatic rings. researchgate.net
Elemental Compositional Analysis
Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. The experimental results are compared with the theoretically calculated percentages based on the compound's proposed chemical formula. This comparison is a crucial step in verifying the identity and purity of a newly synthesized compound. mdpi.com
For this compound, the theoretical elemental composition is calculated based on its chemical formula, C₁₅H₁₅NO, and the atomic weights of its constituent elements. An experimental analysis yielding results that are in close agreement with these calculated values confirms the empirical formula of the compound. mdpi.com
Table 4: Elemental Composition of this compound (C₁₅H₁₅NO)
| Element | Symbol | Atomic Weight | Moles in Formula | Mass Contribution | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 15 | 180.165 | 79.97 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 6.71 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.22 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.10 |
| Total | | | | 225.291 | 100.00 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
| N-benzyl-2-methylpropanamide |
| N,N′-(ethane-1,2-diyl)bis(3-methylbenzamide) |
| N-benzylacetamide |
Computational Chemistry and Molecular Modeling Studies of N Benzyl 3 Methylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of computational chemistry, offering a detailed picture of electron distribution and its influence on molecular behavior.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules similar to N-benzyl-3-methylbenzamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecular geometry and determine vibrational frequencies. researchgate.net These studies help in understanding the molecule's stability and its preferred three-dimensional conformation. The comparison between theoretically optimized structures and experimentally determined ones, where available, provides validation for the computational model. researchgate.net
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and intra- and intermolecular bonding and interaction among bonds in a molecular system. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals of a molecule into localized orbitals that correspond to the familiar Lewis structure elements such as bonds and lone pairs. uni-muenchen.de For amide-containing molecules, NBO analysis can quantify the delocalization of the nitrogen lone pair into the carbonyl π* anti-bonding orbital, a key factor in the chemical and physical properties of amides. This analysis provides insights into the electronic delocalization and the nature of the chemical bonds within this compound.
A hypothetical NBO analysis for this compound would likely reveal significant delocalization between the nitrogen lone pair and the carbonyl group, contributing to the planarity of the amide bond. The analysis would also detail the hybridization of the atoms and the composition of the bonding and anti-bonding orbitals throughout the molecule.
Theoretical descriptors derived from quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net
The molecular electrostatic potential (MEP) surface is another vital descriptor that maps the electrostatic potential onto the electron density surface of the molecule. This allows for the identification of nucleophilic and electrophilic sites. In this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around the N-H proton and aromatic protons, indicating sites for nucleophilic attack.
| Descriptor | Description | Predicted Characteristics for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Likely localized on the electron-rich aromatic rings and the amide group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Likely localized on the carbonyl group and the aromatic rings. |
| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical stability. | A larger gap would suggest higher stability and lower reactivity. |
| Electrostatic Potential | Distribution of charge on the molecule's surface; predicts sites for non-covalent interactions. | Negative potential on the carbonyl oxygen, positive potential on the amide hydrogen. |
Natural Bond Orbital (NBO) Analysis
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This method is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity.
For derivatives of benzamide (B126), molecular docking studies have been used to explore their potential as inhibitors of various enzymes. ijper.org For instance, related compounds have been docked into the active sites of microbial proteins to understand their antimicrobial activity. ijper.org A hypothetical docking study of this compound would involve identifying a potential protein target and then using software to predict the binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residue on a Protein Target |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Carbonyl oxygen of backbone |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Serine, Threonine, Tyrosine, Lysine, Arginine |
| Hydrophobic Interaction | Benzyl (B1604629) and 3-methylphenyl rings | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Pi-Pi Stacking | Aromatic rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. physchemres.org These simulations provide detailed information on the conformational changes of a ligand and its target, as well as the stability of their interaction. biorxiv.org In the context of this compound, an MD simulation could be performed on a ligand-protein complex identified through molecular docking.
The simulation would track the trajectory of the atoms over a period of nanoseconds, allowing for the analysis of the stability of the binding pose, the flexibility of the ligand and protein, and the dynamics of the intermolecular interactions. physchemres.org Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability and flexibility of the system.
Chemoinformatic Approaches and Database Mining for Structural Exploration
Chemoinformatics involves the use of computational methods to analyze chemical data. Database mining of large chemical libraries is a common chemoinformatic approach to explore the structural landscape around a particular compound. By searching databases like PubChem, researchers can identify structurally similar compounds, known biological activities, and associated patents. nih.gov
For this compound, chemoinformatic tools can be used to perform similarity searches to find analogues with known properties, which can in turn suggest potential applications for the target compound. Quantitative Structure-Activity Relationship (QSAR) studies, a key area of chemoinformatics, could be employed to build models that correlate the structural features of a series of benzamide derivatives with their biological activity.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in structural properties affect activity, QSAR models can predict the efficacy of new, unsynthesized molecules, thereby guiding drug discovery and development efforts. These models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and quantum-chemical descriptors. Statistical methods, such as multiple linear regression (MLR), are then employed to develop a model that relates a selection of these descriptors to the observed activity.
Detailed Research Findings
In the absence of a specific QSAR study for this compound, a hypothetical analysis can be conceptualized based on its computed molecular descriptors. These descriptors provide insight into the molecule's properties that would be relevant in a QSAR model. For example, in studies of other benzamide derivatives, descriptors related to lipophilicity (e.g., LogP), molecular shape, and electronic properties have been shown to be crucial for biological activity. core.ac.uk
The following table presents a selection of computed molecular descriptors for this compound, which would form the basis of a QSAR analysis. nih.gov
| Descriptor Type | Descriptor Name | Value |
|---|---|---|
| Physicochemical | Molecular Weight | 225.28 g/mol |
| XLogP3 | 2.6 | |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | |
| Structural | Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 3 |
In a research context, these descriptors would be correlated with a measured biological endpoint, for instance, the half-maximal inhibitory concentration (IC50) against a specific enzyme. A resulting QSAR equation might take the form:
pIC50 = β₀ + β₁(XLogP3) + β₂(TPSA) + ... + βₙ(Descriptorₙ)
Where pIC50 is the negative logarithm of the IC50 value, and the β coefficients represent the contribution of each descriptor to the activity. A positive coefficient for XLogP3 would suggest that increasing lipophilicity enhances activity, while a negative coefficient for TPSA might indicate that lower polarity is favorable.
Studies on related N-benzylbenzamide derivatives have often highlighted the importance of steric and electronic factors. nih.gov For this compound, the methyl group at the 3-position of the benzoyl ring would influence the steric and electronic environment around the amide linkage. A QSAR study would precisely quantify the impact of this substitution on the compound's interaction with its biological target.
Chemical Reactivity and Diversification Strategies for N Benzyl 3 Methylbenzamide
Functionalization Reactions at the Benzamide (B126) Moiety
The benzamide moiety is a robust functional group, but it can undergo several transformations, including reactions at the amide bond itself and on the associated aromatic ring.
Reactions of the Amide Group: The amide bond in N-benzyl-3-methylbenzamide can participate in classic amide reactions.
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis to yield 3-methylbenzoic acid and benzylamine (B48309). smolecule.com
Reduction: The carbonyl group of the amide can be reduced. A strong reducing agent like lithium aluminum hydride can reduce the amide to an amine, yielding N-benzyl-1-(3-methylphenyl)methanamine. smolecule.com
Transamidation: In the presence of certain catalysts, the benzylamine portion of the amide can be exchanged with another amine. For instance, manganese dioxide (MnO2) has been shown to catalyze the transamidation of amides at high temperatures. rsc.org
Reactions on the Benzoyl Ring: The 3-methylbenzoyl ring can be functionalized using modern catalytic methods, often directed by the amide group itself.
Ortho-Alkylation: Transition-metal-catalyzed, chelation-assisted C-H functionalization allows for selective reactions at the ortho-position of the benzamide ring. Prabhu and colleagues reported a ruthenium(II)-catalyzed ortho-alkylation of N-methylbenzamide with maleimides. researchgate.net This methodology demonstrates the potential for C-H functionalization on the benzoyl ring of this compound.
Annulation Reactions: Rhodium(III) catalysis can be used for the annulation of benzamides with various coupling partners. For example, N-Boc protected benzamides react with diazo compounds to form isocoumarin (B1212949) derivatives via C-C/C-O bond formation, showcasing a sophisticated functionalization of the benzamide core. semanticscholar.org
Table 1: Selected Functionalization Reactions of the Benzamide Moiety
| Reaction Type | Reagents/Catalyst | Product Type | Potential Outcome for this compound | Reference |
|---|---|---|---|---|
| Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Carboxylic Acid + Amine | 3-methylbenzoic acid and benzylamine | smolecule.com |
| Reduction | Strong reducing agent (e.g., LiAlH₄) | Amine | N-benzyl-1-(3-methylphenyl)methanamine | smolecule.com |
| Transamidation | MnO₂, 150 °C | New Amide | Exchange of benzylamine with another amine | rsc.org |
| Ortho-Alkylation | [{RuCl₂(p-cymene)}₂], AgBF₄, Cu(OAc)₂ | Ortho-alkylated benzamide | Alkylation at C2 or C6 of the benzoyl ring | researchgate.net |
| Annulation | [Cp*RhCl₂]₂, AgSbF₆, Cs₂CO₃ | Isocoumarin derivative | Annulation across the C-H/N-H bonds of the benzamide | semanticscholar.org |
Functionalization Reactions at the Benzyl (B1604629) Moiety
The benzyl moiety offers an additional site for diversification through reactions on its aromatic ring. The primary route for this is electrophilic aromatic substitution. The CH₂-NH-CO- group is generally considered an ortho-, para-directing and activating group, facilitating the introduction of various substituents onto the benzyl ring.
Potential reactions include:
Halogenation: Introduction of chloro, bromo, or iodo groups using appropriate halogenating agents and a Lewis acid catalyst.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid to install a nitro group, typically at the para-position.
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.
While these reactions are standard in organic synthesis, a common strategy for producing such derivatives involves pre-functionalizing the benzylamine starting material before coupling it with the desired benzoic acid. For example, a complex benzamide was synthesized by coupling an iodobenzamide with a benzylamine that was already functionalized with a heterocyclic moiety. vulcanchem.com This approach avoids potential side reactions and issues with regioselectivity on the final this compound molecule.
N-Substituted Benzamide Derivatization Methodologies
The synthesis of diverse N-substituted benzamide derivatives is a cornerstone of drug discovery and materials science. researchgate.netnih.gov Methodologies range from direct amide formation to more complex strategies involving protecting groups and multi-component reactions.
Direct Amidation: The most straightforward method for synthesizing this compound and its derivatives is the direct coupling of a benzoic acid with an amine. rsc.org This is often achieved by activating the carboxylic acid with reagents like thionyl chloride to form an acyl chloride, or by using peptide coupling agents such as HATU. vulcanchem.comrsc.org A zinc-catalyzed reaction between a nitrile and a benzyl halide also produces N-substituted amides. researchgate.net
Derivatization for Biological Screening: A common strategy in medicinal chemistry is to create a library of related compounds by varying the substituents on both the benzoyl and benzyl rings. For instance, a series of N-substituted benzamide derivatives were synthesized as potential histone deacetylase (HDAC) inhibitors by modifying the core structure of the drug Entinostat (MS-275). researchgate.netnih.gov This involves synthesizing various substituted benzoic acids and benzylamines and then combining them to explore the structure-activity relationship. nih.gov
Use of Cleavable Benzyl Groups: Specialized benzylamine reagents can be used that act as both a reactant and a protecting group. For example, 4-(alkylamino)benzylamines can be coupled with carboxylic acids to form amides. clockss.org The 4-(alkylamino)benzyl group can then be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding N-methylamide, demonstrating a sophisticated method for N-substituent manipulation. clockss.org
Table 2: Strategies for N-Substituted Benzamide Derivatization
| Methodology | Description | Example | Reference |
|---|---|---|---|
| Direct Amidation | Coupling of a benzoic acid (or its activated form) with a benzylamine. | 3-methylbenzoic acid + benzylamine → this compound | rsc.org |
| Combinatorial Synthesis | Creation of a library by reacting various substituted benzoic acids with various substituted benzylamines. | Synthesis of potential antitumor agents based on the MS-275 scaffold. | researchgate.netnih.gov |
| Cleavable N-Substituents | Use of a functionalized benzylamine that can be removed post-synthesis to reveal a different functional group. | Use of 4-(dimethylamino)benzyl-N-methylamine, followed by TFA cleavage to yield an N-methylamide. | clockss.org |
| Pre-functionalized Fragments | Coupling of two complex, pre-functionalized fragments to build the final molecule. | Coupling of an iodobenzamide with a benzylamine bearing a triazolothiadiazole group. | vulcanchem.com |
Exploration of N,O-Bidentate Directing Group Potential in Metal-Catalyzed C–H Bond Functionalization
A major challenge in organic synthesis is achieving site-selectivity in C-H bond functionalization reactions. researchgate.net This is often overcome by using directing groups, which are functional groups within the substrate that coordinate to a metal catalyst and position it near a specific C-H bond. researchgate.netnih.gov
While the amide in this compound can act as a monodentate directing group (coordinating through oxygen), bidentate (two-point) coordination generally leads to more stable metallacycle intermediates and greater reaction efficiency. researchgate.netmdpi.com N,N- and N,O-bidentate directing groups are particularly effective. mdpi.com
The structure of this compound can be strategically modified to incorporate an N,O-bidentate directing group. Research by Al Mamari and Al Lawati has shown that reacting 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol (B13486) synthesizes N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. researchgate.netmdpi.com This product contains an N,O-bidentate directing group motif. mdpi.com The amide nitrogen and the hydroxyl oxygen are positioned to form a stable five-membered chelate ring with a metal catalyst. researchgate.netmdpi.com This chelation is proposed to set the stage for subsequent C-H bond cleavage and functionalization at the ortho-position of the benzoyl ring. mdpi.com This highlights a powerful strategy for diversification, where a small modification to the N-substituent transforms the molecule into a substrate primed for advanced, site-selective catalytic reactions.
Structure Activity Relationship Sar Methodologies for Benzamide Derivatives
Systematic Variation of Structural Motifs and Their Impact on Molecular Interactions
The systematic alteration of a molecule's chemical structure is a cornerstone of SAR. For benzamide (B126) derivatives like N-benzyl-3-methylbenzamide, this involves modifying three primary regions: the benzoyl ring, the amide linker, and the N-benzyl group. Each modification can significantly impact how the molecule interacts with its biological target through various non-covalent forces.
The benzoyl ring offers multiple positions for substitution. The placement of a methyl group at the 3-position in this compound, for instance, influences the electronic properties and steric profile of the ring. Altering the substituent's nature (e.g., from electron-donating to electron-withdrawing) or its position can drastically change binding affinity. For example, moving the methyl group to the 2- or 4-position would alter the molecule's shape and how it fits into a binding pocket.
The amide linker is a critical hydrogen bonding motif. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. Modifications here, such as N-alkylation or replacement of the amide with a bioisostere, can probe the importance of these hydrogen bonding interactions for biological activity.
The N-benzyl group provides a large, lipophilic substituent that can engage in hydrophobic and van der Waals interactions. The aromatic ring of this group can also participate in π-π stacking or cation-π interactions with the target protein. Variations in this part of the molecule, such as adding substituents to the benzyl (B1604629) ring or replacing it with other aromatic or aliphatic groups, are common strategies to optimize potency and selectivity.
Table 1: Impact of Structural Variations on Molecular Interactions in Benzamide Derivatives
| Structural Motif | Type of Variation | Potential Impact on Molecular Interactions |
|---|---|---|
| Benzoyl Ring | Substitution (position, electronics) | Alters electronic distribution, steric hindrance, and hydrogen bonding potential, affecting binding pocket fit. |
| Amide Linker | N-Alkylation, Bioisosteric Replacement | Modifies hydrogen bond donor/acceptor capacity and conformational rigidity. |
| N-benzyl Group | Ring Substitution, Replacement | Modulates hydrophobic interactions, π-π stacking, and cation-π interactions. |
Detailed research findings indicate that for many biologically active benzamides, a "U-shaped" or "extended" conformation is necessary for binding. The specific substituents on the aromatic rings play a crucial role in stabilizing these bioactive conformations through intramolecular hydrogen bonds or by influencing the torsional angles of the molecule.
Conformational Analysis and Characterization of Bioactive Conformations
The biological activity of a flexible molecule like this compound is not determined by its static structure but by the specific three-dimensional shape, or conformation, it adopts when it binds to its target. Conformational analysis aims to identify this "bioactive conformation" from the multitude of shapes the molecule can assume.
Researchers employ a variety of experimental and computational techniques for this purpose. Experimental methods like X-ray crystallography can provide a snapshot of the molecule's conformation when bound to a protein. Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the molecule's preferred conformations in solution.
Computationally, methods such as molecular mechanics and quantum mechanics are used to calculate the potential energy of different conformations. By systematically rotating the rotatable bonds in this compound—primarily the bonds flanking the central amide group—a conformational energy map can be generated. This map reveals the low-energy, and therefore more probable, conformations. The bioactive conformation is often, though not always, a low-energy conformation.
Pharmacophore Modeling and Theoretical Ligand-Target Interaction Profiling
Pharmacophore modeling is a powerful computational tool that distills the essential steric and electronic features required for a molecule to be biologically active. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, in their specific spatial arrangement within the bioactive conformation.
For a class of compounds like benzamide derivatives, a pharmacophore model can be developed by superimposing a set of active molecules and identifying the common chemical features that are responsible for their activity. For this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond acceptor feature from the carbonyl oxygen.
A hydrogen bond donor feature from the amide N-H group.
A hydrophobic/aromatic feature corresponding to the 3-methylbenzoyl ring.
Another hydrophobic/aromatic feature representing the N-benzyl group.
Table 2: Hypothetical Pharmacophore Features for this compound
| Pharmacophore Feature | Corresponding Structural Motif |
|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen of the amide |
| Hydrogen Bond Donor | N-H of the amide |
| Aromatic/Hydrophobic Region 1 | 3-methylbenzoyl ring |
Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that match the model and are therefore likely to be active. It can also be used to guide the design of new derivatives of this compound with improved properties.
Theoretical ligand-target interaction profiling, often done through molecular docking simulations, takes this a step further. If the three-dimensional structure of the biological target is known, this compound can be computationally "docked" into the binding site. This simulation predicts the most likely binding pose and calculates a binding score, which is an estimate of the binding affinity. This process provides a detailed, atom-level view of the interactions between the ligand and the target, highlighting key hydrogen bonds, hydrophobic contacts, and other interactions that contribute to binding. These theoretical profiles are invaluable for understanding the molecular basis of activity and for designing more potent and selective inhibitors.
Advanced Analytical Techniques in N Benzyl 3 Methylbenzamide Research
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of N-benzyl-3-methylbenzamide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. Multiple research studies report consistent NMR data, confirming the compound's structure. rsc.orgmdpi.comfu-berlin.depku.edu.cn The chemical shifts are typically reported in parts per million (ppm) relative to a standard, with deuterated chloroform (B151607) (CDCl₃) being a common solvent. mdpi.comfu-berlin.depku.edu.cndur.ac.uk
Detailed ¹H and ¹³C NMR spectral data from various studies are compiled below. Minor variations in reported shifts can be attributed to differences in solvent, concentration, and instrument calibration.
Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Solvent | Source(s) |
| ¹H NMR | |||
| Methyl (CH₃) | 2.37 | CDCl₃ | mdpi.com |
| 2.38 | CDCl₃ | rsc.org | |
| 2.34 | CDCl₃ | pku.edu.cn | |
| 2.30 | CDCl₃ | scribd.com | |
| Benzyl (B1604629) (CH₂) | 4.61 (d, J = 5.7 Hz) | CDCl₃ | mdpi.com |
| 4.58 (d, J = 5.0 Hz) | CDCl₃ | pku.edu.cn | |
| 4.56 (d, J = 5.6 Hz) | CDCl₃ | scribd.com | |
| Amide (NH) | 6.56 (s) | CDCl₃ | mdpi.com |
| 6.53 (br s) | CDCl₃ | rsc.org | |
| 6.79 (br) | CDCl₃ | pku.edu.cn | |
| 6.39 (s) | CDCl₃ | scribd.com | |
| Aromatic (Ar-H) | 7.26-7.39 (m, 7H), 7.57 (s, 1H), 7.61 (s, 1H) | CDCl₃ | mdpi.com |
| 7.27-7.35 (m, 7H), 7.57 (dd), 7.62 (s) | CDCl₃ | rsc.org | |
| 7.10-7.51 (m, 9H), 7.81 (d, 2H) | CDCl₃ | pku.edu.cn | |
| ¹³C NMR | |||
| Methyl (CH₃) | 21.3 | CDCl₃ | mdpi.com |
| 21.5 | CDCl₃ | pku.edu.cnrsc.org | |
| Benzyl (CH₂) | 44.1 | CDCl₃ | mdpi.compku.edu.cn |
| 44.2 | CDCl₃ | rsc.org | |
| Aromatic/Amide (C, C=O) | 123.9, 127.5, 127.7, 127.9, 128.4, 128.7, 132.2, 134.3, 138.3, 138.4, 167.6 | CDCl₃ | mdpi.com |
| 124.0, 127.7, 127.9, 128.0, 128.6, 128.9, 132.4, 134.5, 138.4, 138.6, 167.7 | CDCl₃ | rsc.org | |
| 125.0, 127.1, 128.4, 128.6, 128.7, 131.6, 134.4, 138.2, 138.5, 167.5 | CDCl₃ | pku.edu.cn |
d: doublet, s: singlet, m: multiplet, br: broad
While standard 1D NMR is widely reported, advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) would be instrumental for unequivocally assigning specific proton and carbon signals, especially within the overlapping aromatic regions. However, specific published studies detailing 2D NMR analysis for this compound are not prominent.
Solid-State NMR has been mentioned in the context of the synthesis of this compound, but its application was for the analysis of a solid-supported polymer catalyst used in the amidation reaction, not for the characterization of the final product itself. rsc.org
Hyphenated Chromatography-Mass Spectrometry Techniques (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method, are essential for verifying both the purity and identity of a compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful. In the analysis of this compound, high-resolution LC-MS has been used to confirm its molecular weight. rsc.org The liquid chromatography stage separates the compound from any impurities, after which the mass spectrometer provides a highly accurate mass-to-charge ratio (m/z).
One study specifies the use of an Agilent LC/MSD TOF system with electrospray ionization (ESI) as the ion source. rsc.org The observed protonated molecule [M+H]⁺ at m/z 226.12 is consistent with the calculated molecular formula C₁₅H₁₅NO. rsc.org
Interactive Table 2: LC-MS Parameters for this compound Analysis
| Parameter | Specification | Source |
| Instrumentation | Agilent LC/MSD TOF | rsc.org |
| Column | Agilent ZORBAX SB-C18 (3.5 µm, 2.1 × 30 mm) | rsc.org |
| Mobile Phase | MeOH/water (75:25 v/v) with 5 mmol/L ammonium (B1175870) formate | rsc.org |
| Flow Rate | 0.40 mL/min | rsc.org |
| Ion Source | Electrospray Ionization (ESI) | rsc.org |
| Observed Ion [M+H]⁺ | 226.12 | rsc.org |
Spectroscopic Imaging and Micro-Spectroscopy Applications
Spectroscopic imaging and micro-spectroscopy are advanced techniques that combine spectroscopic analysis with microscopy to map the chemical composition of a sample on a microscopic scale. These methods, such as Raman or FTIR microscopy, can reveal the spatial distribution of specific chemical compounds within a heterogeneous sample, such as a formulated product or a biological tissue.
A review of available scientific literature indicates that while this compound has been thoroughly characterized by bulk analytical techniques like NMR and LC-MS, specific studies employing spectroscopic imaging or micro-spectroscopy for this particular compound have not been published. mdpi.comresearchgate.net Were these techniques to be applied, they could potentially be used to analyze the uniformity of its crystalline form or to detect its presence and distribution in a complex matrix.
Future Research Directions and Research Applications of N Benzyl 3 Methylbenzamide
Development of Innovative and Sustainable Synthetic Routes
The synthesis of N-benzyl-3-methylbenzamide and related amides is a focal point for the development of more efficient and environmentally benign chemical methodologies. Research is moving beyond traditional methods to embrace green chemistry principles, focusing on catalytic systems that offer high atom economy, milder reaction conditions, and reduced waste.
Several innovative catalytic routes have been explored for the synthesis of this compound. A nickel-catalyzed approach enables the direct N-alkylation of amides with alcohols, representing a green and atom-economic reaction that releases only water as a byproduct. researchgate.net In one study, using NiBr₂ as the catalyst with a specific ligand in toluene (B28343) at 120 °C yielded this compound in 68% yield. researchgate.net Another sustainable approach involves the use of heterogeneous catalysts like H-beta zeolite, which facilitates the Ritter reaction between benzyl (B1604629) alcohol and benzonitriles. These solid acid catalysts are advantageous due to their reusability and operational simplicity. Efficient synthesis has also been reported using zinc(II) perchlorate (B79767) hexahydrate [Zn(ClO₄)₂·6H₂O] as a Lewis acid catalyst for the reaction of nitriles with halohydrocarbons. researchgate.net Furthermore, direct amidation reactions catalyzed by solid-supported reagents, such as a phenylboronic acid-based catalyst, are being adapted for cleaner synthetic protocols. rsc.org These methods are often compared against traditional routes, such as those involving acid chlorides or coupling reagents, using green chemistry metrics like process mass intensity (PMI) and reaction mass efficiency to quantify their environmental impact. walisongo.ac.id
Exploration of Catalytic Applications within Organic Synthesis
While this compound is typically the product of catalytic reactions, a compelling future direction is the exploration of its own potential catalytic activity or that of its derivatives. The benzamide (B126) functional group can participate in hydrogen bonding and coordinate with metal centers, suggesting that this compound could act as a ligand for transition metal catalysts. Modifying its structure could lead to novel organocatalysts. For instance, a related compound, N,N-diethyl-3-methylbenzamide (DEET), has been shown to act as a solvent with phase-directing capabilities in the synthesis of metal-organic frameworks (MOFs). This indicates that benzamides can influence the formation of complex supramolecular structures. Research into whether this compound can catalyze specific organic transformations, such as aldol (B89426) or Michael reactions, or serve as a scaffold for a new class of ligands, remains a nascent but promising field of inquiry.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of amides is increasingly being adapted to flow chemistry and automated platforms to accelerate discovery and manufacturing processes. researchgate.netamidetech.com These technologies offer precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and seamless integration of synthesis, workup, and purification steps. uclm.esrsc.org
The synthesis of this compound has been successfully performed using a commercial flow synthesis platform. rsc.orgworktribe.com In one such setup, a solution of the carboxylic acid and amine in a suitable solvent is pumped through a heated column containing a solid-supported catalyst, enabling continuous production of the amide. rsc.orgunimib.it This approach not only allows for rapid optimization of reaction conditions but also facilitates scaling up production. unimib.it Automated platforms can utilize pre-packed capsules of reagents or 96-well plates to perform parallel synthesis, enabling the rapid generation of libraries of this compound analogues for screening purposes. researchgate.net The combination of flow chemistry with green catalysts, such as the solid-supported systems mentioned previously, represents a powerful synergy for developing sustainable and efficient manufacturing of fine chemicals. unimib.it
Applications in Chemical Biology Probing and Tool Development
The benzamide moiety is a well-established pharmacophore found in numerous biologically active molecules. This makes this compound and its analogues attractive candidates for development as chemical probes and tools to investigate biological processes. While specific applications of this compound itself are not extensively documented, its structural analogues have shown significant potential. For instance, N-benzyl benzamide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in pigment production. researchgate.net Other related structures, such as 2-amino-N-benzyl-N-methylbenzamide, have been explored as biochemical probes for studying enzyme interactions. Furthermore, the broader class of benzamide derivatives has yielded inhibitors for critical therapeutic targets, including Rho-associated kinase-1 (ROCK1), eukaryotic elongation factor 2 kinase (eEF2K), and cytochrome P450 1B1 (CYP1B1). nih.govnih.govvensel.org This body of research strongly suggests that this compound can serve as a valuable scaffold for designing novel probes and modulators of enzyme activity, opening avenues for research in areas such as oncology and neurodegenerative disease.
Computational Design and Predictive Modeling of Novel Analogues
In silico methods are becoming indispensable in modern chemical research, providing a rational approach to the design of novel molecules with desired properties and predicting their biological activity. The this compound scaffold is an ideal candidate for computational exploration. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are actively used to guide the synthesis of new benzamide derivatives.
For example, studies on related benzamide inhibitors have successfully used these computational tools. nih.gov 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to correlate the structural features of benzamide derivatives with their inhibitory potency against targets like ROCK1. nih.govtandfonline.com Molecular docking studies can predict the binding poses of this compound analogues within the active site of a target protein, revealing key interactions such as hydrogen bonds and hydrophobic contacts. vensel.orgimpactfactor.org These insights allow for the rational design of modifications to the parent structure to enhance binding affinity and selectivity. nih.gov Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen large virtual libraries for new, potent hits before committing to synthetic efforts. impactfactor.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
